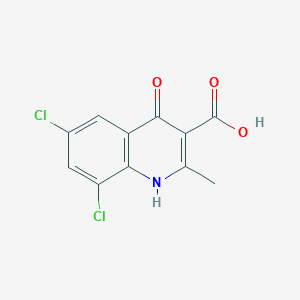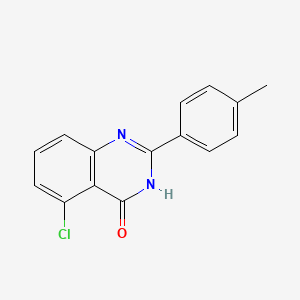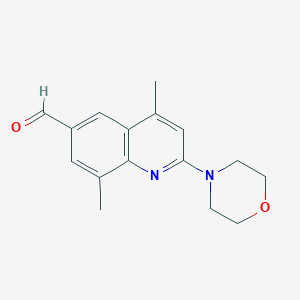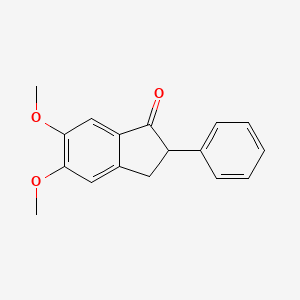
6-(Benzyloxy)-4-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-4-chloroquinazoline is a heterocyclic aromatic organic compound. It is characterized by a quinazoline core structure substituted with a benzyloxy group at the 6th position and a chlorine atom at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroquinazoline.
Benzyloxy Substitution: The 6-position of the quinazoline ring is substituted with a benzyloxy group through a nucleophilic aromatic substitution reaction. This can be achieved using benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Benzyloxy)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or water.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: 4-hydroquinazoline.
Substitution: Aminoquinazoline or thioquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-4-chloroquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-4-chloroquinazoline involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Chloroquinazoline: Lacks the benzyloxy group, making it less hydrophobic and potentially less active in biological systems.
6-Methoxy-4-chloroquinazoline: Contains a methoxy group instead of a benzyloxy group, which may alter its binding affinity and biological activity.
6-(Benzyloxy)-4-fluoroquinazoline: Substitutes the chlorine atom with a fluorine atom, potentially affecting its reactivity and interaction with molecular targets.
Uniqueness: 6-(Benzyloxy)-4-chloroquinazoline is unique due to the presence of both the benzyloxy and chlorine substituents, which together enhance its hydrophobicity and potential for specific interactions with biological targets. This combination of functional groups makes it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C15H11ClN2O |
|---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
4-chloro-6-phenylmethoxyquinazoline |
InChI |
InChI=1S/C15H11ClN2O/c16-15-13-8-12(6-7-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI-Schlüssel |
SDRQHBGBZGSCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)
![[3-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B11849952.png)





![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)



![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)
